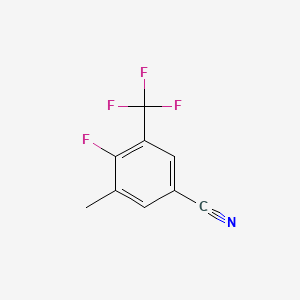

4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJDUSUXBSSXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234020 | |

| Record name | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-92-3 | |

| Record name | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Nitration of Fluorinated Aromatic Precursors

Nitration is performed on fluorinated benzene derivatives, such as ortho-fluoro benzotrifluoride, under controlled temperature conditions (0°C to 150°C) using a mixture of sulfuric acid and nitric acid. This step yields a nitro-substituted intermediate, typically 3-trifluoromethyl-4-fluoronitrobenzene .

- Temperature: 10–20°C

- Reagents: Sulfuric acid, nitric acid

- Yield: Approximately 82%

- Purity: >97% (GC analysis)

Step 2: Reduction of Nitro to Amine

The nitro compound is reduced to the corresponding aniline using metal reductants like iron powder or zinc in acidic media, often with ammonium chloride or other acids, under reflux conditions.

- Reagents: Iron powder and ammonium chloride

- Solvent: Water or alcohol mixtures

- Temperature: Reflux (~100°C)

- Yield: Over 99%

- Purity: >99% (GC)

Step 3: Bromination of Aniline Derivative

The aniline derivative undergoes electrophilic bromination with bromine in acetic acid at low temperatures (0–60°C) to selectively install a bromine atom at the desired position, forming 2-bromo-4-fluoro-5-(trifluoromethyl)aniline .

- Reagents: Bromine, acetic acid

- Temperature: 0–20°C

- Yield: ~85%

- Purity: >93%

Step 4: Diazotization and Nitrile Formation

The brominated aniline is diazotized with sodium nitrite under acidic conditions at 20–55°C, forming a diazonium salt, which is then reduced with hypophosphorous acid or similar reductants to replace the diazonium group with a nitrile, yielding 4-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile .

- Reagents: Sodium nitrite, hypophosphorous acid

- Solvent: Water, ethanol

- Temperature: 0–5°C during diazotization

- Yield: ~54%

- Purity: >98%

Data Table Summarizing Key Reaction Conditions and Yields

| Step | Reaction | Reagents | Temperature | Yield | Purity | Remarks |

|---|---|---|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | 10–20°C | 82% | >97% | Aromatic nitration |

| 2 | Reduction | Fe/Zn, NH₄Cl | Reflux (~100°C) | >99% | >99% | Nitro to amine |

| 3 | Bromination | Br₂, Acetic acid | 0–20°C | 85% | >93% | Selective bromination |

| 4 | Diazotization & substitution | NaNO₂, Hypophosphorous acid | 0–5°C | 54% | >98% | Nitrile formation |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the aromatic ring .

Scientific Research Applications

Pharmaceutical Development

4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is an important intermediate in the synthesis of pharmaceuticals. Its applications include:

- Anti-inflammatory Drugs : The compound is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are essential for pain relief and inflammation reduction.

- Anti-cancer Agents : It serves as a precursor for compounds that exhibit anti-cancer properties, enhancing therapeutic efficacy against various types of cancer .

Agricultural Chemicals

In the agrochemical sector, this compound plays a critical role in formulating effective pesticides and herbicides. Its applications include:

- Crop Protection : The compound is used to develop agrochemicals that provide effective solutions for pest control while minimizing environmental impact.

- Herbicide Formulation : It contributes to the design of herbicides that target specific weeds without harming crops, thereby improving agricultural yield .

Material Science

This compound is employed in the production of specialty materials with enhanced properties:

- Polymers : The compound is used in synthesizing polymers that exhibit improved thermal stability and chemical resistance, making them suitable for coatings and adhesives.

- Advanced Materials : Its fluorinated structure contributes to the development of materials that withstand harsh environmental conditions .

Research on Fluorinated Compounds

The compound is pivotal in the study of fluorinated compounds, particularly in:

- Green Chemistry : It aids research into sustainable synthesis methods that reduce environmental impact while maintaining efficiency.

- Fluorinated Compound Studies : The compound's unique properties make it a valuable subject for exploring new applications and understanding the behavior of fluorinated chemicals .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material:

- Chromatography : It is used in chromatographic techniques to quantify and analyze complex mixtures accurately.

- Quality Control : The compound's reliability as a standard enhances the accuracy of analytical results in various chemical analyses .

Table 1: Summary of Applications

| Application Area | Specific Uses | Impact |

|---|---|---|

| Pharmaceutical Development | Synthesis of NSAIDs and anti-cancer drugs | Enhanced therapeutic efficacy |

| Agricultural Chemicals | Formulation of pesticides and herbicides | Improved crop protection |

| Material Science | Production of specialty polymers | Increased thermal stability and chemical resistance |

| Research on Fluorinated Compounds | Sustainable synthesis methods | Advancements in green chemistry |

| Analytical Chemistry | Standard in chromatography | Improved accuracy in chemical analysis |

Notable Research Insights

Research indicates that the incorporation of fluorine into organic molecules can significantly alter their biological activity and environmental persistence. For instance, studies have shown that compounds similar to this compound exhibit enhanced potency against specific biological targets, making them valuable in drug discovery programs .

Moreover, advancements in synthetic methodologies involving this compound have led to more efficient production processes, reducing costs while maintaining high purity levels necessary for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in metabolic pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability, making it a potent compound in various biological systems .

Comparison with Similar Compounds

Comparative Analysis

Structural and Property Differences

Impact of Substituent Position

- Fluorine Position : Compounds with fluorine at position 4 (target) vs. 2 or 3 exhibit distinct electronic effects. Fluorine at position 4 increases electron-withdrawing effects, enhancing stability in acidic conditions .

- Trifluoromethyl Position : -CF₃ at position 5 (target) reduces steric hindrance compared to position 2 or 3, facilitating nucleophilic substitution reactions .

- Methyl vs. Methoxy: The methyl group (target) provides mild steric bulk, while methoxy (C₉H₆F₃NO) increases solubility in aqueous solvents .

Research Findings

- Synthesis : The target compound is synthesized via nucleophilic aromatic substitution using sodium hydride, yielding high purity (97%) .

- Biological Activity : Derivatives like 4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile show promise in enzyme inhibition studies .

- Regulatory Aspects: Impurities such as 4-amino-2-(trifluoromethyl)benzonitrile are tightly controlled in pharmaceuticals (≤0.1%) due to toxicity risks .

Biological Activity

4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, synthesis applications, and relevant case studies.

The molecular formula of this compound is C₉H₅F₄N, with a molecular weight of 203.14 g/mol. The compound is characterized by a benzonitrile structure featuring a trifluoromethyl group and an additional fluorine atom, which enhances its electronegativity and reactivity in various chemical environments.

Applications in Synthesis

This compound serves as a versatile building block in the synthesis of various biologically active molecules:

- CETP Inhibitors : It is utilized in developing cholesteryl ester transfer protein (CETP) inhibitors, which are crucial for managing high cholesterol levels.

- Antidepressants : this compound is involved in synthesizing fluvoxamine, an antidepressant used for treating obsessive-compulsive disorder (OCD), anxiety disorders, and major depressive disorder.

- Antimicrobial Agents : The compound is also used to prepare substituted pyrimidines that exhibit antimicrobial activity, showcasing its utility in pharmaceutical applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including proteins and enzymes. Its high electronegativity allows it to perform nucleophilic aromatic substitutions, influencing biochemical pathways critical for therapeutic effects.

Toxicological Assessments

Toxicological studies indicate that while the compound has beneficial applications, it may pose risks if ingested or inhaled. Careful handling is recommended in laboratory settings due to potential toxicity.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in drug discovery and development:

- Inhibitory Activity : In a study focused on synthesizing N-methyl-piperazine chalcones, related compounds exhibited selective inhibition against monoamine oxidase B (MAO-B), with some derivatives showing IC50 values as low as 0.71 μM. This suggests that structurally similar compounds may also display significant biological activity .

- Pharmacokinetics : Similar fluorinated compounds have been shown to be metabolized efficiently through hydroxylation, leading to the formation of sulfate or glucuronide conjugates. This metabolic pathway is crucial for understanding how this compound may behave in vivo.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-3-methyl-5-(trifluoromethyl)benzonitrile | C₉H₅ClF₃N | Contains chlorine instead of fluorine |

| 3-Fluoro-4-methylbenzonitrile | C₈H₇F₃N | Lacks trifluoromethyl group |

| 4-Bromo-3-methyl-5-(trifluoromethyl)benzonitrile | C₉H₅BrF₃N | Contains bromine instead of fluorine |

The presence of both a trifluoromethyl group and a fluorine atom distinguishes this compound from others, enhancing its reactivity and potential applications in medicinal chemistry compared to those containing other halogens like chlorine or bromine.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile?

Methodological Answer: The synthesis typically involves cross-coupling reactions or fluorination of pre-functionalized aromatic precursors. For example:

- Stepwise functionalization: Start with a methyl- and cyano-substituted benzene derivative. Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor™) and trifluoromethyl groups via radical trifluoromethylation (e.g., Umemoto’s reagent) .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Fluorination | Selectfluor™, 80°C, DMF | 65-75% |

| Trifluoromethylation | CuI, Togni’s reagent, 100°C | 50-60% |

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR: NMR to confirm fluorine environment (δ ≈ -110 to -120 ppm for aromatic F; -60 to -70 ppm for CF) . NMR for methyl protons (δ ≈ 2.3–2.5 ppm).

- HPLC: Use a Waters Spherisorb ODS-2 column (C18, 5 µm) with UV detection at 254 nm. Retention time typically 3–7 minutes under gradient conditions (acetonitrile/water, 60:40 to 90:10) .

- Mass Spectrometry: ESI-MS (negative mode) for molecular ion [M-H] at m/z 208.1 (calculated for CHFN).

Q. What safety precautions are required for handling this compound?

Methodological Answer:

- Hazard Classification: Class III toxicant (based on structurally similar nitriles) with acute toxicity (H302, H315, H319). Use PPE (gloves, goggles, fume hood) .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for cyanide release under acidic conditions .

Advanced Research Questions

Q. How can researchers optimize low yields in the fluorination step?

Methodological Answer: Low yields often arise from incomplete electrophilic substitution or side reactions. Mitigation strategies include:

- Catalytic systems: Use BF·EtO to activate aromatic rings for fluorination .

- Solvent optimization: Replace DMF with less polar solvents (e.g., dichloromethane) to reduce byproduct formation.

- Kinetic studies: Monitor reaction progress via in-situ NMR to identify optimal reaction time (typically 12–18 hours) .

Q. What computational tools can predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack at the cyano group .

- Docking Studies: For biological applications, AutoDock Vina can predict binding affinity to enzymes (e.g., cytochrome P450) based on the trifluoromethyl group’s hydrophobicity .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles.

- Impurity profiling: Use HPLC with a relative response factor (RRF) of 1.4 for detecting 4-amino-2-(trifluoromethyl)benzonitrile (a common byproduct; limit ≤0.1%) .

- Bioassay standardization: Replicate enzyme inhibition assays (e.g., HIV-1 reverse transcriptase) under controlled pH (7.4) and temperature (37°C) to ensure reproducibility .

Q. What strategies validate its application in material science?

Methodological Answer:

- Thermal stability: TGA analysis (heating rate 10°C/min, N atmosphere) shows decomposition onset at 220°C, suitable for polymer composites .

- Electronic properties: Cyclic voltammetry (CHCN, 0.1 M TBAPF) reveals a reduction peak at -1.2 V vs. Ag/AgCl, indicating potential as an electron-deficient moiety in OLEDs .

Data Contradiction Analysis

Q. Why do melting points vary across literature sources?

Methodological Answer: Variations (e.g., 46°C vs. 65°C) may stem from polymorphism or residual solvents.

- Recrystallization solvent: Use ethanol for pure monoclinic crystals (mp 65°C) vs. acetone for metastable forms .

- DSC validation: Perform differential scanning calorimetry (heating rate 5°C/min) to identify polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.